molecular formula C12H12BrNO3 B1414003 Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate CAS No. 1807019-02-8

Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate

Cat. No. B1414003
CAS RN: 1807019-02-8
M. Wt: 298.13 g/mol
InChI Key: IFNSWFWOEDPGAN-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate (EBMCPA) is an organic compound belonging to the family of phenylacetates. It is a colorless, low-melting solid that is soluble in most organic solvents. EBMCPA is used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It is also used as a reagent in the synthesis of various organic compounds.

Scientific Research Applications

Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate has been used as a reagent in the synthesis of various organic compounds. It has also been used in the synthesis of various chiral compounds, such as amino acids, peptides, and heterocyclic compounds. In biochemistry, Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate has been used as a reagent in the synthesis of various enzymes, such as proteases and kinases. In pharmacology, Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate has been used as a reagent in the synthesis of various drugs, such as antifungal agents and antibiotics.

Mechanism of Action

Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate is believed to act by inhibiting the activity of enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase and fatty acid synthase. This inhibition leads to the accumulation of fatty acids in the cell, which in turn leads to the inhibition of cell growth and proliferation. Additionally, Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate may also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
In vitro studies have shown that Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate has been shown to inhibit the proliferation of various pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Finally, Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate has been shown to reduce inflammation and oxidative stress in mammalian cells.

Advantages and Limitations for Lab Experiments

Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, it is relatively safe to handle and has low toxicity. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, which can limit its use in aqueous solutions. Additionally, it is not very stable and can be easily degraded by heat and light.

Future Directions

There are several potential future directions for research on Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate. One potential direction is to further investigate the biochemical and physiological effects of Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate in mammalian cells. Additionally, further research could be conducted on the synthesis of Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate and its derivatives, as well as on the development of new methods for its synthesis. Finally, further research could be conducted on the potential therapeutic applications of Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate, such as its use as an anti-cancer agent or an anti-inflammatory agent.

properties

IUPAC Name

ethyl 2-(2-bromo-3-cyano-5-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-17-11(15)6-8-4-10(16-2)5-9(7-14)12(8)13/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNSWFWOEDPGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)OC)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-3-cyano-5-methoxyphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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